molecular formula C6H8BrN3 B1522619 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1188265-59-9

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1522619
CAS No.: 1188265-59-9
M. Wt: 202.05 g/mol
InChI Key: FZVYWFCPGHIQIN-UHFFFAOYSA-N
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Description

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H8BrN3 It is a brominated derivative of tetrahydroimidazo[1,5-a]pyrazine, characterized by the presence of a bromine atom at the first position of the imidazo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be synthesized through several synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,5-a]pyrazine derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar brominated structure but with a different ring system, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-5-3-8-1-2-10(5)4-9-6/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVYWFCPGHIQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681062
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-59-9
Record name Imidazo[1,5-a]pyrazine, 1-bromo-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Reactant of Route 6
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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